REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][O:5][CH:4]([CH2:8][N:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[CH2:3]1.FC(F)(F)C(O)=O>ClCCl>[CH3:1][N:2]1[CH2:7][CH2:6][O:5][CH:4]([CH2:8][N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)[CH2:3]1
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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CN1CC(OCC1)CN1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring at room temperature for one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise under ice-
|
Type
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TEMPERATURE
|
Details
|
cooling
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
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Type
|
DISSOLUTION
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Details
|
The resulting yellow oil was dissolved in dioxane (100 mL)
|
Type
|
ADDITION
|
Details
|
the solution was mixed with triethylamine (20 mL) to thereby yield 4-methyl-2-piperazin-1-ylmethylmorpholine
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN1CC(OCC1)CN1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |